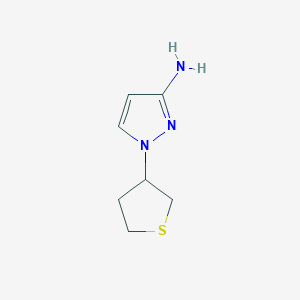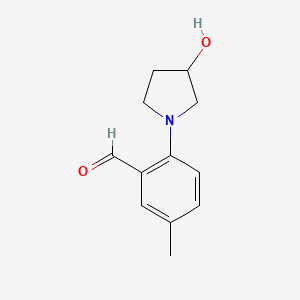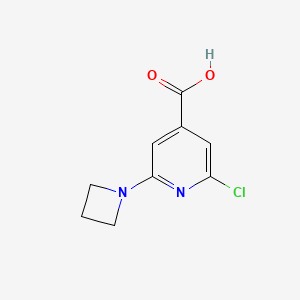
1-Methoxy-3-sulfanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-sulfanylpropan-2-ol is an organic compound with the molecular formula C4H10O2S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-sulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanol in the presence of a catalyst. This reaction typically requires a racemic catalyst with an asymmetric polydentate ligand complexed with a metal atom, such as cobalt . The reaction conditions include maintaining a controlled temperature and pressure to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This method yields a mixture of this compound and other by-products, which are then separated through distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
1-Methoxy-3-sulfanylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3-Mercapto-1-propanol: This compound lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-3-sulfanylpropan-1-ol: This isomer has a different arrangement of functional groups, leading to different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C4H10O2S |
|---|---|
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
1-methoxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O2S/c1-6-2-4(5)3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
ORGQUCCTTDAMOK-UHFFFAOYSA-N |
SMILES canónico |
COCC(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


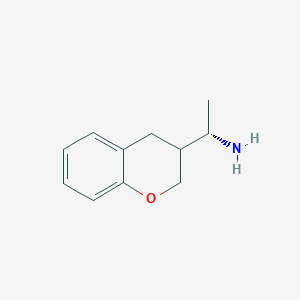
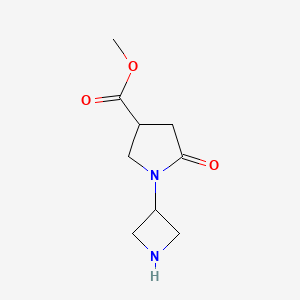
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
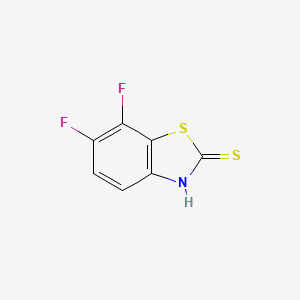
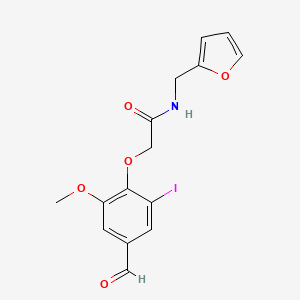

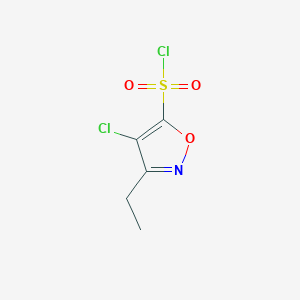
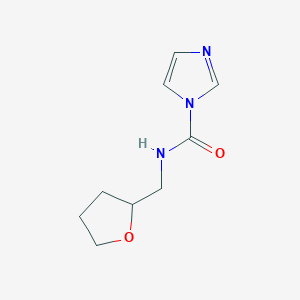
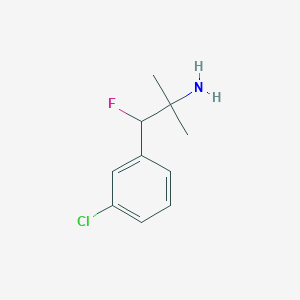
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

